1,4-Dimethoxy-2-nitrobenzene
Overview
Description
1,4-Dimethoxy-2-nitrobenzene is a chemical compound that is part of the nitrobenzene family, characterized by the presence of nitro and methoxy functional groups attached to a benzene ring. The methoxy groups are located at the 1 and 4 positions, while the nitro group is at the 2 position on the benzene ring. This compound is related to other dimethoxy nitrobenzenes, which have been studied for various chemical properties and reactions.
Synthesis Analysis
The synthesis of related dimethoxy nitrobenzene compounds involves various chemical processes such as sulfonation, nitration, hydrolysis, and alkylation with dimethyl sulfate. For instance, 1,3-dimethoxy-2-nitrobenzene can be synthesized from resorcinol through a series of steps including sulfonation with oleum, nitration, and subsequent treatment with dimethyl sulfate to yield the desired product . Although the synthesis of 1,4-dimethoxy-2-nitrobenzene is not explicitly described, similar methods could be applied with appropriate changes in the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,4-dimethoxy-2-nitrobenzene can be inferred from studies on similar compounds. For example, the crystal and molecular structure of 1,4-dimethoxybenzene has been determined, showing that the methyl groups lie in the plane of the benzene ring, with specific bond lengths and angles . This information provides insight into the possible configuration of the 1,4-dimethoxy-2-nitrobenzene molecule, although the presence of the nitro group would introduce additional considerations such as electron-withdrawing effects and steric hindrance.
Chemical Reactions Analysis
Chemical reactions involving dimethoxy nitrobenzenes include electron transfer processes, as seen in radical cations where two terminal 1,4-dimethoxybenzene units exhibit intramolecular electronic interactions . Additionally, dual nucleophilic aromatic substitution (SNAr) reactions have been performed on activated ortho-halonitrobenzenes to synthesize various heterocyclic compounds . These reactions highlight the reactivity of the nitro and methoxy groups in facilitating the formation of new chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dimethoxy-2-nitrobenzene can be deduced from studies on structurally related compounds. For instance, the solvate structure of 3,4-dichloro-1-nitrobenzene with 1,4-dioxane reveals intermolecular interactions such as Cl...Cl interactions and hydrogen bonding, which could also be relevant to the physical state and solubility of 1,4-dimethoxy-2-nitrobenzene . The synthesis and characterization of 1-fluoro-2,5-dimethoxy-4-nitrobenzene provide additional data on the spectroscopic properties that could be expected for 1,4-dimethoxy-2-nitrobenzene, such as NMR, MS, and IR spectra .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Related Compounds : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized from 2-fluoro-1,4-dimethoxybenzene and characterized by X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). This reflects the potential for synthesizing and analyzing derivatives of 1,4-dimethoxy-2-nitrobenzene.
Chemical Processes and Transformations
- Chemical Process Development : The synthesis of 1,3-dimethoxy-2-nitrobenzene involved sulfonation, nitration, and hydrolysis, highlighting the chemical versatility of similar compounds (Zhang Chun-xia, 2011).
Polymer Science
- Polymer Development : Poly(2,5-dimethoxy-1,4-phenylene) was prepared using a related dimethoxy compound, showcasing the use of these compounds in developing new polymers (Mukai, Teshirogi, Kuramoto, & Kitamura, 1985).
Environmental Studies
- Adsorption Studies : The adsorption of 4-chloro-2,5-dimethoxy nitrobenzene by activated pyrolytic char from pine sawdust was studied, indicating the potential environmental applications of similar compounds (Xiao, Zhang, Song, Han, & Li, 2014).
Safety And Hazards
properties
IUPAC Name |
1,4-dimethoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTOWXNJLZJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058987 | |
Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058987 | |
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Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2-nitrobenzene | |
CAS RN |
89-39-4 | |
Record name | 1,4-Dimethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dimethoxynitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethoxy-2-nitrobenzene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37986 | |
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Record name | 1,4-Dimethoxy-2-nitrobenzene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1321 | |
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Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058987 | |
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Record name | 1,4-dimethoxy-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.731 | |
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Record name | 2,5-DIMETHOXYNITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K58PSU0G | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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